molecular formula C28H22N2O8S B2793810 Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate CAS No. 448197-43-1

Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

Cat. No. B2793810
CAS RN: 448197-43-1
M. Wt: 546.55
InChI Key: ZBBIOLKXTMIWNI-UHFFFAOYSA-N
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Description

Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, also known as PACOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PACOC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 587.67 g/mol.

Mechanism Of Action

The mechanism of action of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes such as cell division and inflammation. Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and the reduction of inflammation. In animal models, Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate has been shown to reduce the severity of arthritis and to inhibit the growth of tumors.

Advantages And Limitations For Lab Experiments

One advantage of using Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate in lab experiments is its high solubility in organic solvents, which makes it easy to work with. However, one limitation is that the synthesis of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate is a multi-step process that can be time-consuming and requires specialized equipment.

Future Directions

There are several future directions for research on Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate. One area of interest is the development of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate-based materials for use in catalysis and other applications. Another area of interest is the investigation of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate and its effects on cellular processes.

Synthesis Methods

Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate can be synthesized through a multi-step process involving the reaction of 4-acetamidophenylsulfonyl chloride with 4-hydroxyphenyl phenyl carbonate in the presence of a base. The resulting intermediate is then reacted with phenoxycarbonyl chloride to form Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate.

Scientific Research Applications

Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis.

properties

IUPAC Name

[4-[(4-acetamidophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S/c1-20(31)29-21-12-18-26(19-13-21)39(34,35)30(27(32)36-23-8-4-2-5-9-23)22-14-16-25(17-15-22)38-28(33)37-24-10-6-3-7-11-24/h2-19H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBIOLKXTMIWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (4-acetamidophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

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